molecular formula C26H28N4O4S2 B2732946 Ethyl 4-(2-((2-((4,5-diphenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate CAS No. 681225-66-1

Ethyl 4-(2-((2-((4,5-diphenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2732946
CAS RN: 681225-66-1
M. Wt: 524.65
InChI Key: PXRUSQGBHYOMKR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring (a type of heterocyclic aromatic compound), an amide group, a thioether group, and a piperazine ring . These functional groups could potentially confer a variety of chemical and biological properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The thiazole ring and the piperazine ring are likely to contribute significantly to the compound’s three-dimensional structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present in its structure. For example, the amide group might undergo hydrolysis, the thioether group might be oxidized, and the piperazine ring might undergo alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the potentially charged piperazine ring might make the compound soluble in polar solvents .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been applied to generate hybrid molecules containing this compound, investigating their antimicrobial, antilipase, and antiurease activities. Some derivatives demonstrated good to moderate antimicrobial activity against various microorganisms, with specific compounds exhibiting antiurease and antilipase activities (Başoğlu et al., 2013).

Mannich Reaction and Antimicrobial Activity

The Mannich reaction has been employed to generate 1,2,4-triazol-3-one derivatives starting from this chemical structure. These derivatives have shown promising antimicrobial activity against tested microorganisms compared to ampicillin, highlighting their potential as antimicrobial agents (Fandaklı et al., 2012).

Inhibition of Mycobacterium Tuberculosis DNA Gyrase

A series of derivatives designed from molecular hybridization showed significant inhibition against Mycobacterium tuberculosis DNA gyrase. One compound, in particular, demonstrated notable inhibitory activity with low cytotoxicity in eukaryotic cells, suggesting a potential role in antitubercular therapy (Reddy et al., 2014).

Synthesis and Antimicrobial Activities

Novel synthesis methods have been developed for derivatives, tested for their antimicrobial activities. Some synthesized compounds were found to possess good or moderate activities against the test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Characterization and Biological Evaluation

The synthesis, characterization, and biological evaluation of derivatives for potential antimicrobial agents have been extensively studied. These efforts involve understanding the interaction with various bacterial and fungal strains to assess their biocidal properties, which in some cases have shown excellent results (Youssef et al., 2011).

Future Directions

The compound could potentially be investigated for various applications, depending on its physical and chemical properties and biological activity. For example, it could be studied as a potential pharmaceutical compound, or as a building block for the synthesis of other complex molecules .

properties

IUPAC Name

ethyl 4-[2-[2-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S2/c1-2-34-26(33)30-15-13-29(14-16-30)22(32)18-35-17-21(31)27-25-28-23(19-9-5-3-6-10-19)24(36-25)20-11-7-4-8-12-20/h3-12H,2,13-18H2,1H3,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRUSQGBHYOMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((2-((4,5-diphenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate

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